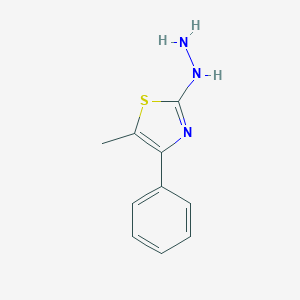

(5-Methyl-4-phenyl-thiazol-2-yl)-hydrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-7-9(12-10(13-11)14-7)8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGSXBHGKPPJJGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158451-26-3 | |

| Record name | 2-hydrazinyl-5-methyl-4-phenyl-1,3-thiazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Methyl 4 Phenyl Thiazol 2 Yl Hydrazine and Analogous Thiazolyl Hydrazines

Classical and Conventional Synthetic Routes for Thiazolyl Hydrazines

Traditional methods for synthesizing thiazolyl hydrazines have been well-established for decades. These routes often involve multi-step procedures and are fundamental to the construction of the core thiazole (B1198619) ring linked to a hydrazine (B178648) moiety.

Condensation Reactions of Thiosemicarbazides with α-Halocarbonyl Compounds (e.g., Phenacyl Bromides)

The Hantzsch thiazole synthesis, first described in 1887, remains the most prevalent and classical method for the synthesis of the thiazole ring. nih.govsynarchive.com This reaction involves the cyclization of a thioamide with an α-halocarbonyl compound. nih.govsynarchive.com For the synthesis of 2-hydrazinylthiazole (B183971) derivatives, a thiosemicarbazone is typically used as the thioamide component.

The general procedure involves two main steps:

Formation of Thiosemicarbazone: An appropriate aldehyde or ketone is condensed with thiosemicarbazide (B42300) to form the corresponding thiosemicarbazone intermediate.

Hantzsch Cyclization: The thiosemicarbazone is then reacted with an α-halocarbonyl compound, such as a phenacyl bromide, in a suitable solvent like ethanol. The reaction is often refluxed to facilitate the cyclocondensation, leading to the formation of the desired 2-hydrazinylthiazole derivative. nih.govmdpi.comdovepress.com

This method is highly versatile, allowing for a wide range of substituents on both the thiazole ring and the hydrazine moiety by varying the starting carbonyl compound, thiosemicarbazide, and α-halocarbonyl reagent. nih.govresearchgate.netnih.gov For instance, to synthesize the target compound (5-Methyl-4-phenyl-thiazol-2-yl)-hydrazine, one would start with the appropriate thiosemicarbazone and react it with 1-phenyl-1-bromopropanone.

Table 1: Examples of Hantzsch Synthesis for Hydrazinyl-Thiazole Derivatives

| Thiosemicarbazone Precursor | α-Halocarbonyl Compound | Resulting Thiazole Derivative | Reference |

|---|---|---|---|

| Aryl-substituted thiosemicarbazones | 2-Bromo-4-fluoroacetophenone | 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | nih.govacs.org |

| 1-(10-Ethyl-10H-phenothiazin-3-yl)-methylidene-thiosemicarbazide | Various α-halocarbonyl derivatives | Phenothiazinyl-thiazolyl-hydrazine derivatives | nih.gov |

| Thiosemicarbazone of 4-formylantipyrine | Phenacyl bromide | 2-(Antipyrinyl-methylidene-hydrazinyl)-4-phenylthiazole | researchgate.net |

| Thiosemicarbazone derivative 3 | 3-Chloropentane-2,4-dione | Acetylthiazole derivative 7 | dovepress.com |

Hydrazinolysis of Thiazole-Bearing Ester Precursors to Yield Hydrazides

Another established route to obtain thiazole carbohydrazide (B1668358) derivatives involves the hydrazinolysis of a corresponding thiazole ester. This method is particularly useful for synthesizing compounds where the hydrazine group is part of a hydrazide functionality attached to the thiazole ring.

The synthesis typically proceeds in the following manner:

Synthesis of Thiazole Ester: A thiazole ring bearing a carboxylic acid ester group is first synthesized, often via the Hantzsch reaction using an α-halo-β-ketoester.

Hydrolysis (optional): The ester can be hydrolyzed to the corresponding carboxylic acid. semanticscholar.org

Hydrazinolysis/Condensation: The thiazole ester or the activated carboxylic acid is then reacted with hydrazine hydrate or a substituted hydrazine. semanticscholar.org When using an ester, the reaction is typically carried out by refluxing in a solvent like ethanol, leading to the displacement of the alkoxy group by the hydrazine to form the stable carbohydrazide. nih.gov

This approach was utilized in the synthesis of novel thiazolyl hydrazine derivatives where 2-(4-chlorophenyl)-4-methylthiazole-5-carboxylic acid was condensed with various substituted phenylhydrazines to yield the final products. semanticscholar.org

Table 2: Synthesis of Thiazole-5-carbohydrazides

| Thiazole Precursor | Reagent | Product | Key Steps | Reference |

|---|

Multi-Component Reaction Approaches for the Assembly of Thiazolyl Hydrazine Frameworks

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer a more efficient and atom-economical alternative to traditional multi-step syntheses. tandfonline.com

For the synthesis of 2-hydrazinylthiazole derivatives, a one-pot, three-component reaction can be employed, typically involving an aldehyde or ketone, thiosemicarbazide, and an α-halocarbonyl compound. researchgate.net This approach bypasses the need to isolate the intermediate thiosemicarbazone. For example, a range of 2-(2-Hydrazinyl) thiazole derivatives were synthesized through a one-pot reaction of arylglyoxals, Meldrum's acid, and thiosemicarbazones in an ethanol-water mixture. tandfonline.comtandfonline.com Another reported method involves the reaction of an aldehyde, thiosemicarbazide, and a bromoacetophenone in the presence of an ionic liquid catalyst under solvent-free conditions. researchgate.net

These one-pot procedures are often more environmentally friendly, reduce waste, and simplify the synthetic process, making them an attractive classical approach. researchgate.net

Synthesis via Thiazolyl Acetohydrazide Intermediates

Thiazolyl acetohydrazides are valuable intermediates for the synthesis of more complex thiazole derivatives. The synthesis of these intermediates follows a logical progression from readily available starting materials.

A typical synthetic sequence is as follows:

Ester Formation: An α-halocarbonyl compound, such as ethyl 4-bromo-3-oxopentanoate, is reacted with thiourea to form a thiazole ring containing an acetate ester moiety, for example, ethyl 2-amino-5-methylthiazole-4-acetate.

Hydrazide Formation: The resulting ester is then refluxed with hydrazine hydrate in a solvent like absolute ethanol. This step converts the ester group into an acetohydrazide functional group.

Further Derivatization: The synthesized 2-(2-amino-5-methylthiazol-4-yl) acetohydrazide can then be used as a building block. For example, it can be cyclized with carbon disulfide in a basic solution to form a 1,3,4-oxadiazole ring, which can be further modified. nih.gov

This strategy allows for the introduction of diverse functionalities by leveraging the reactivity of the acetohydrazide group.

Modern and Sustainable Synthetic Strategies in Thiazolyl Hydrazine Chemistry

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. These modern strategies aim to reduce reaction times, energy consumption, and the use of hazardous solvents.

Microwave-Assisted Synthesis Enhancements for Thiazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation to the Hantzsch thiazole synthesis offers significant advantages over conventional heating methods. nih.gov

When synthesizing phenothiazinyl-thiazolyl-hydrazine derivatives via the Hantzsch cyclization of a thiosemicarbazide with α-halocarbonyl compounds, microwave assistance led to remarkably shorter reaction times and high reaction yields compared to classical refluxing. nih.gov Similarly, novel hydrazinyl thiazole derivatives have been synthesized under solvent- and catalyst-free microwave conditions in as little as 30–175 seconds, providing the target compounds in good to excellent yields and high purity. nih.gov This eco-friendly, one-pot procedure highlights the efficiency and sustainability of microwave-assisted synthesis in this chemical space. nih.gov

Table 3: Comparison of Classical vs. Microwave-Assisted Synthesis

| Reaction | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Hantzsch cyclization for phenothiazinyl-thiazolyl-hydrazines | Classical Heating | Several hours | Moderate | nih.gov |

| Hantzsch cyclization for phenothiazinyl-thiazolyl-hydrazines | Microwave Irradiation | A few minutes | High | nih.gov |

| Synthesis of hydrazinyl thiazoles from thiosemicarbazones and α-haloketones | Classical Heating | 2-4 hours | Good | dovepress.com |

| Synthesis of hydrazinyl thiazoles from thiosemicarbazones and α-haloketones | Microwave Irradiation (Solvent-free) | 30-175 seconds | Good to Excellent | nih.gov |

Organocatalytic Methods in the Synthesis of Thiazolyl Hydrazine Derivatives

The application of organocatalysis in the synthesis of heterocyclic compounds has gained significant traction as a powerful tool for constructing complex molecular architectures with high efficiency and stereoselectivity. While metal-catalyzed reactions have been prevalent, organocatalysis offers advantages such as lower toxicity, reduced cost, and insensitivity to air and moisture. In the context of thiazolyl hydrazine derivatives, organocatalytic strategies are emerging, focusing on environmentally benign catalysts that promote efficient bond formation.

One notable example involves the use of biocatalysts, which are a class of organocatalysts derived from natural sources. A pyromellitimide benzoyl thiourea cross-linked chitosan (PIBTU-CS) hydrogel has been effectively employed as a green, recyclable biocatalyst for the synthesis of novel thiazole derivatives. mdpi.com This hydrogel, possessing a large surface area and high thermal stability, facilitates the reaction of thiosemicarbazone derivatives with α-haloketones under ultrasonic irradiation. mdpi.com The chitosan-based catalyst functions as a heterogeneous base catalyst, offering mild reaction conditions, reduced reaction times, and consistently high yields. mdpi.com Its robustness is demonstrated by its ability to be reused multiple times without a significant drop in catalytic efficiency, underscoring its potential for sustainable chemical production. mdpi.com

Ionic liquids (ILs) have also been utilized as organocatalysts in the synthesis of hydrazinyl thiazoles. One study reported a solvent-free, one-pot synthesis of 2-hydrazonyl-4-phenylthiazoles catalyzed by the ionic liquid 3,3′-(pentane-1,5-diyl)bis(1,2-dimethyl-1H-imidazol-3-ium) bromide. researchgate.net This method involves a three-component reaction between an aldehyde, thiosemicarbazide, and a bromoacetophenone, offering an environmentally benign route with the advantage of being solvent-free. researchgate.net

Furthermore, asymmetric organocatalysis has been successfully applied in the synthesis of α-hydrazino aldehydes from alcohols and N-Boc hydrazine. organic-chemistry.org This approach, utilizing in situ aerobic dual oxidation, features excellent enantiocontrol and uses inexpensive starting materials, highlighting the potential for organocatalysis to create chiral hydrazine-containing building blocks that could be further elaborated into complex thiazole derivatives. organic-chemistry.org

Table 1: Examples of Organocatalysts in Thiazolyl Hydrazine Synthesis

| Catalyst Type | Specific Catalyst | Reactants | Key Advantages |

|---|---|---|---|

| Biocatalyst | Pyromellitimide benzoyl thiourea cross-linked chitosan (PIBTU-CS) hydrogel | Thiosemicarbazones, α-haloketones | Eco-friendly, reusable, high yields, mild conditions mdpi.com |

| Ionic Liquid | 3,3′-(pentane-1,5-diyl)bis(1,2-dimethyl-1H-imidazol-3-ium) bromide | Aldehydes, thiosemicarbazide, α-bromoacetophenones | Solvent-free, high efficiency, environmentally benign researchgate.net |

Principles of Green Chemistry Applied to Thiazolyl Hydrazine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of thiazole derivatives to minimize environmental impact and enhance sustainability. researchgate.netbohrium.com These strategies focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. sruc.ac.uk For the synthesis of this compound and its analogs, several green approaches have been successfully implemented.

Multi-Component Reactions (MCRs): One of the most effective green strategies is the use of one-pot, multi-component reactions. These reactions combine three or more reactants in a single step to form the final product, which significantly reduces the number of synthetic steps, minimizes waste, and saves time and energy. researchgate.net The Hantzsch thiazole synthesis, a classic method, is often adapted into an MCR format. For instance, hydrazinyl thiazoles can be prepared via a three-component reaction of an aldehyde, thiosemicarbazide, and an α-halocarbonyl compound. researchgate.net This approach improves atom economy and simplifies purification processes. researchgate.net

Green Solvents and Catalysts: The replacement of volatile and hazardous organic solvents with environmentally benign alternatives is a cornerstone of green chemistry. bepls.com Water has been used as a solvent for the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles, eliminating the need for a catalyst in some cases. bepls.com Polyethylene glycol (PEG-400) has also served as a green reaction medium for the catalyst-free synthesis of 2-aminothiazoles from α-diazoketones and thiourea. bepls.com In addition to green solvents, the use of recyclable and non-toxic catalysts is crucial. sruc.ac.uk Examples include silica-supported tungstosilisic acid and KF/Clinoptilolite nanoparticles, which facilitate efficient synthesis of thiazole derivatives under greener conditions. bepls.comnih.gov The chitosan-based biocatalyst mentioned previously also exemplifies a green catalyst due to its biodegradability and reusability. mdpi.com

Alternative Energy Sources: To reduce energy consumption and reaction times, alternative energy sources like microwave irradiation and ultrasonic waves are employed. researchgate.netbepls.com Microwave-assisted synthesis has been shown to be an efficient method for the rapid synthesis of hydrazinyl thiazoles, often leading to higher yields and shorter reaction times compared to conventional heating. bepls.com Similarly, ultrasonic irradiation has been used in conjunction with green catalysts to promote the synthesis of thiazoles, providing an energy-efficient alternative. mdpi.com

Solvent-Free Conditions: Conducting reactions under solvent-free conditions represents an ideal green chemistry scenario, as it completely eliminates solvent-related waste and hazards. The synthesis of hydrazinyl thiazoles catalyzed by ionic liquids can be performed effectively without any solvent, showcasing a clean and efficient methodology. researchgate.net

Table 2: Application of Green Chemistry Principles in Thiazole Synthesis

| Green Principle | Specific Application | Example Reaction | Advantages |

|---|---|---|---|

| Multi-Component Reaction | One-pot synthesis | Aldehyde + Thiosemicarbazide + α-Bromoacetophenone | Reduced waste, fewer steps, high atom economy researchgate.netresearchgate.net |

| Green Solvents | Use of water or PEG-400 | Synthesis of 2-(alkylsulfanyl)thiazoles in water | Reduced toxicity, improved safety, environmentally benign bepls.com |

| Green Catalysts | Recyclable heterogeneous catalysts | Synthesis using KF/Clinoptilolite nanoparticles | Catalyst reusability, reduced waste, high yields mdpi.comnih.gov |

| Alternative Energy | Microwave or ultrasonic irradiation | Microwave-assisted synthesis of hydrazinyl thiazoles | Faster reactions, higher yields, energy efficiency mdpi.combepls.com |

| Solvent-Free Synthesis | Reaction without a solvent medium | Ionic liquid-catalyzed synthesis of 2-hydrazonylthiazoles | Elimination of solvent waste, simplified workup researchgate.net |

Mechanistic and Theoretical Investigations of 5 Methyl 4 Phenyl Thiazol 2 Yl Hydrazine Chemistry

Elucidation of Reaction Mechanisms for Synthetic Pathways and Derivatization Processes

The synthesis of (5-Methyl-4-phenyl-thiazol-2-yl)-hydrazine and its derivatives is primarily achieved through well-established heterocyclic chemistry reactions. A common and versatile method is the Hantzsch thiazole (B1198619) synthesis. This typically involves the reaction of a thiosemicarbazide (B42300) or a thiosemicarbazone with an α-haloketone. researchgate.net For the target compound, the synthesis could involve the reaction of thiosemicarbazide with 2-bromo-1-phenylpropan-1-one.

Another prevalent synthetic strategy is the multi-component reaction, where several starting materials are combined in a single step. One-pot, three-component reactions of an aldehyde, thiosemicarbazide, and a phenacyl bromide derivative can yield 2-hydrazinyl-thiazole structures under various catalytic or solvent-free conditions. researchgate.net These methods are advantageous due to their efficiency and reduced environmental impact. researchgate.net

The derivatization of this compound is a key process for creating a library of related compounds for further study. The hydrazine (B178648) moiety is highly reactive and serves as a handle for derivatization. A common derivatization process is the condensation reaction between the hydrazine group and various aldehydes or ketones. This reaction typically occurs in a suitable solvent like ethanol, often with a catalytic amount of acid, to form the corresponding hydrazone derivatives. nih.govnih.gov This process is fundamental in creating Schiff bases, which are a widely studied class of compounds. tandfonline.com

The reaction mechanism for hydrazone formation begins with the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a dehydration step, leading to the formation of a carbon-nitrogen double bond (C=N), characteristic of hydrazones. iscientific.org

Computational Chemistry Approaches in Understanding Electronic Structure and Chemical Reactivity

Computational chemistry provides powerful tools to investigate the electronic structure and predict the chemical reactivity of molecules like this compound. These theoretical studies complement experimental findings and offer deep insights into molecular behavior at an electronic level. nih.gov

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. researchgate.net By employing functionals like B3LYP with appropriate basis sets such as 6-311G(d,p) or 6-311++G(d,p), researchers can optimize the molecular geometry of thiazole derivatives to find their most stable conformation. researchgate.netkbhgroup.innih.gov The absence of negative vibrational frequencies in the calculation results confirms that the optimized structure corresponds to a true energy minimum. nih.gov

DFT calculations are used to determine various electronic and structural parameters, including bond lengths, bond angles, and dihedral angles. kbhgroup.in These theoretical values can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. nih.gov Furthermore, DFT is instrumental in calculating global reactivity descriptors, which help in understanding the chemical nature of the molecules. kbhgroup.inresearchgate.net

Analysis of Frontier Molecular Orbitals (FMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, hardness, and reactivity. nih.govkbhgroup.in

A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO, making charge transfer easier. kbhgroup.inmalayajournal.org In thiazole-hydrazine derivatives, the distribution of HOMO and LUMO densities indicates the likely sites for electrophilic and nucleophilic attack. For instance, in many thiazole derivatives, the HOMO is distributed over the thiazole and phenyl rings, while the LUMO may be localized on specific parts of the molecule, indicating where charge transfer is most likely to occur. nih.govmalayajournal.org

Table 1: FMO Data for Representative Thiazole Derivatives This table presents data from related compounds to illustrate the typical energy ranges found in FMO analysis.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| TCAH1 | -6.234 | -2.219 | 4.015 | nih.gov |

| TCAH7 | -5.962 | -1.992 | 3.970 | nih.gov |

| TCAH8 | -6.398 | -2.803 | 3.595 | nih.gov |

| NIFHT-3 | -5.69 | -2.31 | 3.38 | kbhgroup.in |

| FDI | -5.2822 | -1.2715 | 4.0106 | malayajournal.org |

Molecular Electrostatic Potential (MEPS) Mapping for Identification of Reactive Sites

Molecular Electrostatic Potential (MEPS or MEP) mapping is a valuable visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MEP surface displays the electrostatic potential on the electron density surface, with different colors representing different potential values.

Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. malayajournal.orgnih.gov These areas are often found around electronegative atoms like nitrogen or oxygen. nih.gov Conversely, regions of positive electrostatic potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. malayajournal.orgnih.gov Zero potential regions are usually colored green. nih.gov

In studies of 2-hydrazinylthiazole (B183971) derivatives, MEP plots have shown that the negative potential (red/yellow) is often located over the thiazole ring's nitrogen and sulfur atoms and the hydrazine's NH group, indicating these are the primary sites for interaction with electrophiles or for hydrogen bonding. kbhgroup.in The phenyl ring often shows a mix of positive and neutral potential, while the hydrogen atoms of the hydrazine group typically exhibit a positive potential (blue), marking them as sites for nucleophilic interaction. kbhgroup.innih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for Thiazolyl Hydrazines

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of (5-Methyl-4-phenyl-thiazol-2-yl)-hydrazine in solution. Through ¹H NMR, ¹³C NMR, and various 2D NMR experiments, the precise connectivity of atoms within the molecule can be established.

¹H NMR: The proton NMR spectrum provides information on the number and chemical environment of hydrogen atoms. For this compound, distinct signals are expected for the methyl, phenyl, and hydrazine (B178648) protons. The aromatic protons of the phenyl group typically appear as multiplets in the range of 7.20-7.50 ppm. The methyl group protons on the thiazole (B1198619) ring are expected to produce a sharp singlet at approximately 2.40 ppm. The protons of the hydrazine group (-NH and -NH₂) would likely appear as broad singlets, with their chemical shifts being concentration and solvent-dependent. nih.govmdpi.com

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The spectrum for this compound would show distinct signals for the methyl carbon, the carbons of the phenyl ring, and the three carbons of the thiazole ring. The thiazole ring carbons are expected in the range of 110-170 ppm, while the phenyl carbons typically resonate between 125-140 ppm. nih.gov The signal for the methyl carbon would appear upfield, around 15-20 ppm.

2D NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed to confirm the structural assignment. utar.edu.my HSQC correlates proton signals with the signals of the directly attached carbon atoms, while HMBC reveals correlations between protons and carbons separated by two or three bonds. These experiments provide definitive evidence for the connectivity between the phenyl group at the C4 position, the methyl group at the C5 position, and the hydrazine group at the C2 position of thethiazole ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Thiazole-C2 | - | ~168.0 |

| Thiazole-C4 | - | ~145.0 |

| Thiazole-C5 | - | ~128.0 |

| Phenyl-C (ipso) | - | ~134.0 |

| Phenyl-CH | 7.20-7.50 (m) | 125.0-129.0 |

| Methyl-CH₃ | ~2.40 (s) | ~16.0 |

| Hydrazine-NH/NH₂ | Variable (br s) | - |

Note: Predicted values are based on typical shifts for similar thiazole derivatives. Actual values may vary depending on the solvent and experimental conditions. (s) = singlet, (m) = multiplet, (br s) = broad singlet.

Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Pattern Analysis (e.g., LC-MS, HRMS)

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern. For this compound (Molecular Formula: C₁₀H₁₁N₃S), high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which serves to confirm the elemental composition. nih.gov

Using techniques like electrospray ionization (ESI), the molecule can be ionized, typically forming the protonated molecular ion [M+H]⁺. HRMS analysis of this ion would yield a mass-to-charge ratio (m/z) that is very close to the calculated exact mass, confirming the molecular formula.

The fragmentation pattern observed in MS/MS experiments offers valuable structural information. Common fragmentation pathways for thiazolyl hydrazines involve the cleavage of the N-N bond in the hydrazine moiety and fragmentation of the thiazole ring. researchgate.net The phenyl and methyl substituents also influence the fragmentation, leading to characteristic product ions that help to piece together the original structure.

Table 2: Plausible HRMS Fragmentation Data for this compound

| Fragment Ion (m/z) | Proposed Structure/Formula | Fragmentation Pathway |

| 206.0743 | [C₁₀H₁₂N₃S]⁺ | [M+H]⁺ (Protonated molecular ion) |

| 191.0512 | [C₁₀H₉N₂S]⁺ | Loss of NH₂ radical |

| 175.0560 | [C₁₀H₉NS]⁺ | Loss of N₂H₃ radical |

| 104.0500 | [C₇H₆N]⁺ | Phenylnitrile fragment |

| 77.0391 | [C₆H₅]⁺ | Phenyl cation |

Note: The m/z values are calculated for the most abundant isotopes and represent a plausible fragmentation pattern.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features. nih.govresearchgate.net

Key expected absorptions include the N-H stretching vibrations of the hydrazine group, which typically appear as one or two bands in the region of 3200-3400 cm⁻¹. The C-H stretching of the aromatic phenyl ring and the aliphatic methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Vibrations associated with the thiazole and phenyl rings, such as C=N and C=C stretching, are expected in the 1500-1650 cm⁻¹ region. researchgate.netresearchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200-3400 | N-H Stretch | Hydrazine (-NH₂) |

| 3000-3100 | C-H Stretch | Aromatic (Phenyl) |

| 2850-2960 | C-H Stretch | Aliphatic (Methyl) |

| ~1600 | C=N Stretch | Thiazole Ring |

| 1450-1580 | C=C Stretch | Aromatic Ring |

| ~1380 | C-H Bend | Methyl Group |

Elemental Analysis for Empirical Formula Verification and Purity Assessment

Elemental analysis is a fundamental technique that determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This data is used to verify the empirical formula of a newly synthesized compound and provides an indication of its purity. For this compound, the theoretical elemental composition is calculated from its molecular formula, C₁₀H₁₁N₃S.

The experimental results from the analysis of a pure sample are expected to align closely with the calculated values, typically within a margin of ±0.4%. nih.gov Significant deviation from the theoretical percentages would suggest the presence of impurities or an incorrect structural assignment.

Table 4: Elemental Analysis Data for C₁₀H₁₁N₃S

| Element | Theoretical % | Expected Experimental % |

| Carbon (C) | 58.51 | 58.51 ± 0.4 |

| Hydrogen (H) | 5.40 | 5.40 ± 0.4 |

| Nitrogen (N) | 20.47 | 20.47 ± 0.4 |

| Sulfur (S) | 15.62 | 15.62 ± 0.4 |

Chromatographic Techniques for Purity Assessment and Separation (e.g., Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC))

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. nih.gov

Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique used to qualitatively check the purity of a sample and to follow the course of a chemical reaction. mdpi.com A pure sample of the compound should appear as a single spot on the TLC plate when visualized under UV light or with an appropriate staining agent. The retention factor (Rf) value is characteristic for a given compound in a specific solvent system.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative determination of purity. chemimpex.com A sample of the compound is dissolved in a suitable solvent and injected into the HPLC system. A pure sample will ideally show a single peak in the chromatogram. The area of the peak is proportional to the concentration of the compound, allowing for a precise purity assessment, often expressed as a percentage (e.g., >97% purity). chemimpex.com

Role of 5 Methyl 4 Phenyl Thiazol 2 Yl Hydrazine and Its Derivatives in Modern Organic Synthesis

Utilization as Key Intermediates for the Construction of Diverse Heterocyclic Compound Libraries

The (5-Methyl-4-phenyl-thiazol-2-yl)-hydrazine scaffold is a cornerstone for generating extensive libraries of heterocyclic compounds. The reactivity of the hydrazine (B178648) group allows for a multitude of chemical transformations, primarily through condensation reactions with carbonyl compounds and subsequent cyclization steps. This reactivity is systematically exploited to forge new five- and six-membered heterocyclic rings fused to or substituted with the thiazole (B1198619) nucleus.

A prominent application is in the synthesis of pyrazole (B372694) derivatives. youtube.com The Knorr pyrazole synthesis and related methodologies, which involve the reaction of a hydrazine with a 1,3-dicarbonyl compound, are readily adaptable. youtube.comorganic-chemistry.org For instance, the condensation of this compound with various chalcones (α,β-unsaturated ketones) or other 1,3-dielectrophiles leads to the formation of N-thiazolyl-substituted pyrazoles or their dihydro-analogs. nih.gov These reactions often proceed with high regioselectivity, affording complex structures in a predictable manner. organic-chemistry.orgnih.gov

Furthermore, the hydrazine moiety can be acylated and then cyclized to yield 1,3,4-oxadiazoles. farmaciajournal.com Reaction of the corresponding carbohydrazide (B1668358) with anhydrides like acetic or propionic anhydride (B1165640) results in the formation of 2,5-disubstituted 1,3,4-oxadiazoles bearing the thiazole unit. farmaciajournal.com Similarly, reaction with thiosemicarbazide (B42300) followed by cyclization can lead to the formation of triazole derivatives. niscpr.res.indergipark.org.tr These synthetic routes are highly modular, allowing for the introduction of a wide range of substituents, thereby facilitating the creation of large and diverse compound libraries for screening purposes. The combination of different pharmacophores, such as the thiazole and hydrazone motifs, into a single molecule can lead to new compounds with potentially enhanced biological activity. mdpi.com

The following table summarizes representative examples of heterocyclic systems synthesized from thiazolyl hydrazine derivatives:

| Starting Thiazolyl Hydrazine Derivative | Reagent(s) | Heterocyclic Product | Reference |

| 2-Hydrazinyl-4-phenyl-1,3-thiazole | α-Halocarbonyl compounds | Substituted 2-hydrazinyl-4-phenyl-1,3-thiazoles | nih.gov |

| 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbohydrazide | Acetic Anhydride | 2-Methyl-5-(4-methyl-2-(pyridin-4-yl)-thiazol-5-yl)-1,3,4-oxadiazole | farmaciajournal.com |

| 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbohydrazide | Phenylisothiocyanate, KOH | 5-(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol | farmaciajournal.com |

| Thiosemicarbazide, Carbonyl compounds, Phenacyl bromides | Graphene Oxide (catalyst) | 2,4-Disubstituted hydrazinyl thiazoles | researchgate.net |

| Indolyl chalcones | Substituted 2-hydrazino thiazole | Pyrazole derivatives containing a thiazole moiety | researchgate.net |

| 1,3-Diketones | Arylhydrazines | 1-Aryl-3,4,5-substituted pyrazoles | organic-chemistry.org |

Contribution to the Development of Novel Chemical Scaffolds and Methodologies within Synthetic Organic Chemistry

The use of this compound and its analogues has significantly contributed to the advancement of synthetic methodologies, particularly through the development of multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. researchgate.net

A notable example is the one-pot, three-component synthesis of a wide range of 2,4-disubstituted hydrazinyl thiazole scaffolds. researchgate.net This reaction, involving a carbonyl compound, a phenacyl bromide, and thiosemicarbazide, can be catalyzed by innovative materials like graphene oxide under mild conditions, such as at room temperature in ethanol. researchgate.net Such methodologies are prized for their operational simplicity, high atom economy, and ability to rapidly generate molecular complexity from simple precursors, which is a key goal in modern organic synthesis. researchgate.netresearchgate.net

The combination of the thiazole ring with a hydrazine linker creates a unique and versatile chemical scaffold. This "hybrid" scaffold has become a popular building block for lead generation in medicinal chemistry due to its accessibility and the ease of chemical derivatization. nih.govnih.gov The resulting thiazolyl hydrazone derivatives are not merely simple combinations of two molecular fragments; they represent novel chemical entities with distinct three-dimensional structures and electronic properties. This has enabled the exploration of new chemical space and the discovery of molecules with unique biological profiles. mdpi.comnih.govnih.gov For example, the synthesis of novel (E)-arylidene-hydrazinyl-thiazole derivatives has been achieved through efficient one-pot multicomponent reactions in aqueous media, demonstrating tolerance for a large variety of functional groups. researchgate.net

The development of these synthetic strategies underscores a shift towards more sustainable and efficient chemical processes. By enabling the construction of complex heterocyclic systems in fewer steps and often under greener reaction conditions, the research centered on thiazolyl hydrazines is helping to shape the future of heterocyclic chemistry. researchgate.netnih.gov

Future Directions in the Chemical Research of Thiazolyl Hydrazines and their Derivatives

The chemical research landscape for this compound and its derivatives is vibrant and continues to expand into new scientific territories. A primary future direction lies in the continued design and synthesis of novel analogues for therapeutic and agrochemical applications. Given the broad spectrum of biological activities reported for this class of compounds, there is a strong impetus to explore new structural modifications to enhance potency and selectivity. nih.govsemanticscholar.org This includes the synthesis of hybrid molecules that combine the thiazolyl hydrazine scaffold with other pharmacologically important motifs to develop new agents against drug-resistant pathogens or for complex diseases. mdpi.comnih.govnih.gov

Another promising avenue is the development of more eco-friendly and efficient synthetic methods. semanticscholar.org While significant progress has been made with multicomponent reactions, future work will likely focus on the use of novel catalytic systems, flow chemistry, and greener solvents to further improve the sustainability of these syntheses. The exploration of photoredox catalysis for the synthesis of pyrazoles from hydrazines and Michael acceptors represents a move towards using visible light to drive reactions under very mild conditions. organic-chemistry.org

Furthermore, the unique electronic properties of thiazolyl hydrazone derivatives are being explored for applications beyond biology, particularly in materials science. Recent studies have investigated these compounds for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. nih.gov Computational studies, such as Density Functional Theory (DFT), are becoming increasingly important to predict and understand the structure-property relationships of these molecules, guiding the synthesis of new materials with enhanced NLO responses. nih.gov This interdisciplinary approach, combining synthetic chemistry with materials science and computational modeling, is expected to uncover novel applications for this versatile class of compounds.

The continued investigation into the rich chemistry of thiazolyl hydrazines promises not only to deliver new molecules with valuable functions but also to advance the fundamental principles of organic synthesis.

Q & A

Q. What are the recommended synthetic routes for (5-Methyl-4-phenyl-thiazol-2-yl)-hydrazine, and how can reaction conditions be optimized?

Methodological Answer:

- Synthetic Pathways : The compound can be synthesized via condensation reactions using thioamides or hydrazine derivatives. For example, hydrazine hydrate is often employed in reflux conditions with ethanol as a solvent, followed by ice-water quenching to precipitate products .

- Optimization Tips :

- Use absolute ethanol to minimize side reactions from moisture .

- Reflux times (4–6 hours) and stoichiometric ratios (e.g., 1:1.2 molar ratio of substrate to hydrazine hydrate) are critical for yield .

- Monitor reaction progress via TLC (e.g., Chloroform:Methanol 7:3) to terminate reactions at optimal conversion .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

Q. How can hydrazine derivatives be quantified in reaction mixtures?

Methodological Answer:

- Spectrophotometry : Utilize potassium permanganate reduction assays, measuring absorbance at 546 nm (ε = ~2192 L·mol⁻¹·cm⁻¹) for hydrazine quantification .

- Titration : Iodometric or acid-base titration to track unreacted hydrazine .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the reactivity of this compound in heterocyclic synthesis?

Methodological Answer:

- Electronic Effects : Electron-donating groups (e.g., –OCH₃) enhance nucleophilicity, favoring cyclization to indole or pyrazole derivatives . For example, 4-methoxyphenylhydrazine forms 5-methoxy-2-methylindole derivatives, while unsubstituted phenylhydrazine yields unexpected pyrazole byproducts .

- Steric Effects : Bulky substituents may hinder cyclization; optimize by using polar aprotic solvents (e.g., DMF) to reduce steric hindrance .

Q. What computational strategies can predict the catalytic efficiency of hydrazine derivatives in ring-opening metathesis reactions?

Methodological Answer:

- DFT Calculations : Model reaction pathways (e.g., cycloreversion steps) to identify activation barriers. For example, [2.2.2]-bicyclic hydrazines show lower activation energies (~15 kcal/mol) than [2.2.1] analogs, enhancing catalytic rates .

- Software Tools : Use Gaussian or ORCA for energy landscape analysis. Multiwfn aids in electron density topology studies for transition-state validation .

Q. How can contradictory data from spectral and crystallographic analyses be resolved for hydrazine-derived intermediates?

Methodological Answer:

Q. What strategies mitigate side reactions during the synthesis of thiazole-hydrazone hybrids?

Methodological Answer:

- Controlled Protonation : Add glacial acetic acid (1–2 mol%) to stabilize intermediates and suppress oligomerization .

- Selective Reagents : Use propionic anhydride instead of acetic anhydride for milder acylation conditions, reducing thiazole ring oxidation .

- Temperature Gradients : Start at 0°C for hydrazine addition, then gradually increase to reflux to minimize exothermic side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.